2-Chloro-5-iodobenzonitrile
Overview
Description
2-Chloro-5-iodobenzonitrile is a chemical compound with the molecular formula C7H3ClIN. It has a molecular weight of 263.46 . It is a solid substance that is sensitive to light .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-iodobenzonitrile is1S/C7H3ClIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
2-Chloro-5-iodobenzonitrile is a solid substance that should be stored in a dark place, sealed in dry, at room temperature . The melting point ranges from 115.0 to 119.0 °C .Scientific Research Applications
Pharmaceutical Research
2-Chloro-5-iodobenzonitrile: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various biologically active molecules, including potential drug candidates. Its halogen atoms make it a versatile building block for constructing complex organic compounds through cross-coupling reactions .
Material Science
In material science, this compound serves as a precursor for the development of organic semiconductors. These semiconductors are crucial for creating components like light-emitting diodes (LEDs), solar cells, and transistors .
Agrochemical Synthesis
The compound’s reactivity with other organic molecules makes it suitable for synthesizing agrochemicals. It can be used to create herbicides and pesticides that target specific enzymes or proteins in pests.
Analytical Chemistry
2-Chloro-5-iodobenzonitrile: can be used as a standard or reference compound in chromatography and mass spectrometry. This helps in the identification and quantification of complex mixtures in various samples.
Antimicrobial and Antifungal Applications
Research has shown that derivatives of this compound exhibit antimicrobial and antifungal properties. It can inhibit the growth of bacteria like Staphylococcus aureus and fungi such as Candida albicans, which is significant for developing new treatments.
Chemical Education
Due to its interesting chemical properties, 2-Chloro-5-iodobenzonitrile is also used in educational settings. It provides a practical example for teaching advanced organic synthesis techniques and reaction mechanisms .
Safety And Hazards
2-Chloro-5-iodobenzonitrile is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-5-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNOBNYCCAEGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641059 | |
Record name | 2-Chloro-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodobenzonitrile | |
CAS RN |
289039-29-8 | |
Record name | 2-Chloro-5-iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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